molecular formula C16H10Cl2FN3OS B2983051 2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 1808867-59-5

2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2983051
CAS No.: 1808867-59-5
M. Wt: 382.23
InChI Key: MZIALRBZYAXYIO-UHFFFAOYSA-N
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Description

2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine, fluorine, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,6-dichloro-5-fluoropyridine, which is then subjected to a series of reactions to introduce the thiazole and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dichloromethane or ethanol under controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions .

Properties

IUPAC Name

2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3OS/c1-8-4-2-3-5-9(8)12-7-20-16(24-12)22-15(23)10-6-11(19)14(18)21-13(10)17/h2-7H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIALRBZYAXYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(S2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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